molecular formula C22H33NO B1239467 N-Ethylretinamide CAS No. 33631-41-3

N-Ethylretinamide

Cat. No.: B1239467
CAS No.: 33631-41-3
M. Wt: 327.5 g/mol
InChI Key: WKYDOCGICAMTKE-NBIQJRODSA-N
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Chemical Reactions Analysis

N-Ethylretinamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of this compound to its corresponding oxidized products using oxidizing agents.

    Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Ethylretinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethylretinamide involves its interaction with nuclear receptors, specifically retinoic acid receptors (RARs). Upon binding to these receptors, this compound modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis . This mechanism is similar to that of other retinoids, which are known to regulate various cellular processes through their interaction with RARs.

Comparison with Similar Compounds

N-Ethylretinamide is unique among retinoids due to its specific structure and properties. Similar compounds include:

This compound stands out due to its specific ethylamide group, which imparts unique chemical and biological properties compared to other retinoids .

Properties

CAS No.

33631-41-3

Molecular Formula

C22H33NO

Molecular Weight

327.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-N-ethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C22H33NO/c1-7-23-21(24)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3,(H,23,24)/b11-8+,14-13+,17-10+,18-16+

InChI Key

WKYDOCGICAMTKE-NBIQJRODSA-N

Isomeric SMILES

CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C

SMILES

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Canonical SMILES

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

33631-41-3

Synonyms

ethyl retinamide
vitamin A acid ethylamide
vitamin A acid ethylamide, (13-cis)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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